![molecular formula C16H11FN2OS B2801645 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321555-43-5](/img/structure/B2801645.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C13H10FNO, with an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.4±3.0 kJ/mol, and it has a flash point of 102.9±22.6 °C . The compound has a molar refractivity of 60.8±0.3 cm3, and its polarizability is 24.1±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated that derivatives of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer activity. For instance, a series of substituted benzamides were designed and synthesized, showing moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These compounds were compared to etoposide, a reference drug, and some derivatives exhibited higher anticancer activities, showcasing their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial Activity
N-Phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, closely related to the base compound , have been synthesized and tested for antimicrobial activity. Some molecules outperformed reference drugs against pathogenic strains, particularly against Gram-positive bacteria and Candida strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Kinase Inhibition and Anti-proliferative Activity
Novel derivatives containing N4-(4-fluorophenyl)-N2-substitured-benzo[d]thiazole-2,4-dicarboxamides have been synthesized, showing promising anticancer activity through kinase inhibition and anti-proliferative effects on cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).
Synthesis and Characterization
The compound and its derivatives have been the focus of synthesis and characterization studies to explore their chemical properties and potential applications. For instance, new N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were synthesized, expanding the chemical space for potential biological activities (Achugatla et al., 2017).
Diuretic Activity
Further extending the compound's potential applications, derivatives of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, closely related to the focal compound, were synthesized and exhibited promising diuretic activity in vivo, suggesting potential uses beyond antimicrobial and anticancer applications (Yar & Ansari, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJMLYSGROYVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


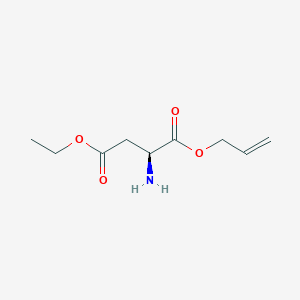
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2801565.png)
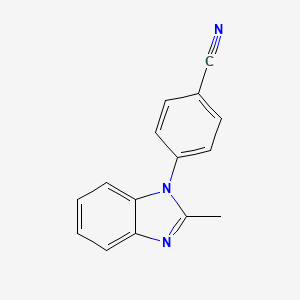
![N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2801570.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801573.png)
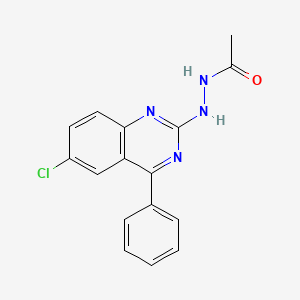
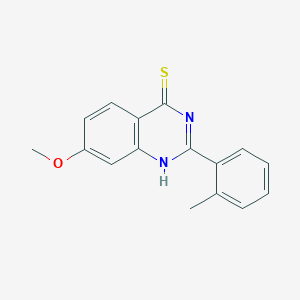
![(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2801577.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2801578.png)

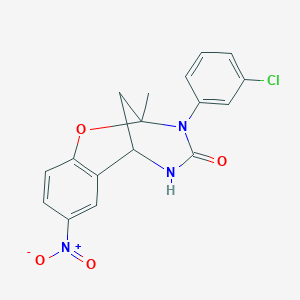
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)